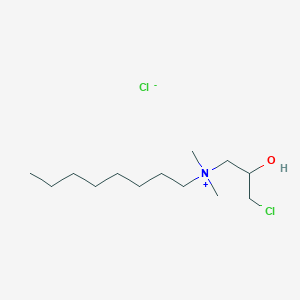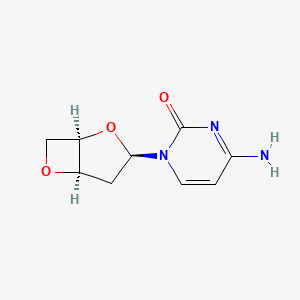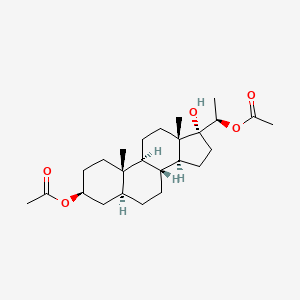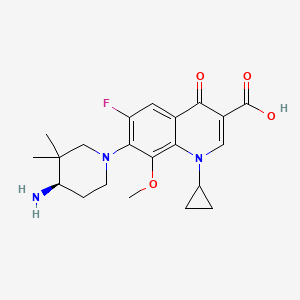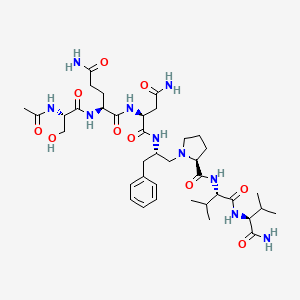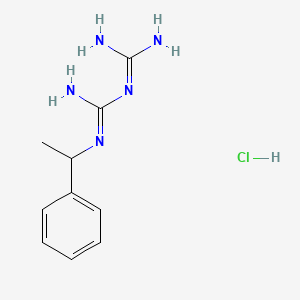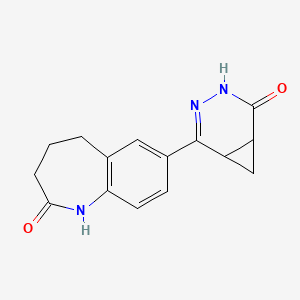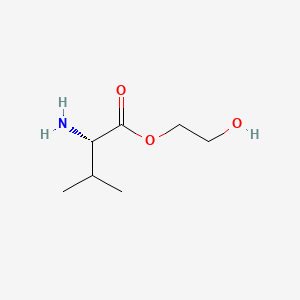
2-((7-Chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethylethanamine 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate involves several steps:
Formation of the benzodiazepine core: This is typically achieved through a condensation reaction between an o-phenylenediamine and a suitable aldehyde or ketone.
Thioether formation: The thioether linkage is formed by reacting the chlorinated benzodiazepine with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the benzodiazepine ring, converting it to a dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines.
Biology
In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the binding interactions with GABA receptors.
Medicine
Medically, the compound is investigated for its potential use as an anxiolytic and sedative agent. It is also studied for its effects on muscle relaxation and seizure control.
Industry
In the industrial sector, the compound is used in the formulation of pharmaceuticals. It is also explored for its potential use in the development of new therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potent anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
The uniqueness of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its thioether linkage and dimethylamino group contribute to its unique binding affinity and efficacy at GABA receptors.
Propiedades
Número CAS |
82874-39-3 |
|---|---|
Fórmula molecular |
C24H27Cl2N3O4S |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H23Cl2N3S.C4H4O4/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19;5-3(6)1-2-4(7)8/h4-9,12,20H,10-11,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MYCSJYZMTQQIFQ-WLHGVMLRSA-N |
SMILES isomérico |
CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


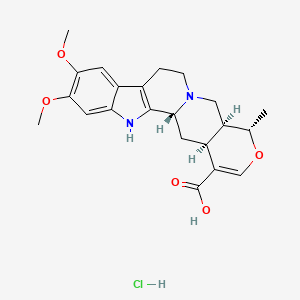
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
